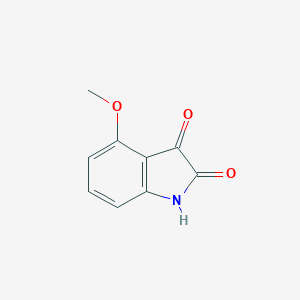
4-甲氧基吲哚啉-2,3-二酮
描述
4-Methoxyindoline-2,3-dione is a heterocyclic compound that belongs to the class of indole derivatives. . This compound has gained significant attention due to its potential biological activity and applications in various fields.
科学研究应用
4-Methoxyindoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research has shown its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
Target of Action
A structurally similar compound, 7-methoxyindoline-2,3-dione, is known to be a key intermediate for the ep3 receptor . The EP3 receptor plays a variety of biological roles, including involvement in digestion, the nervous system, renal reabsorption, uterine contractile activity, and the inhibition of gastric acid secretion .
Mode of Action
If it acts similarly to 7-methoxyindoline-2,3-dione, it may interact with its target receptor to modulate various biological functions .
Result of Action
If it acts similarly to 7-Methoxyindoline-2,3-dione, it may influence a variety of biological functions, including digestion, the nervous system, renal reabsorption, uterine contractile activity, and the inhibition of gastric acid secretion .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyindoline-2,3-dione typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form the corresponding isocyanate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine.
Industrial Production Methods: Industrial production methods for 4-Methoxyindoline-2,3-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions: 4-Methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxyisatin.
Reduction: Reduction reactions can convert it to 4-methoxyindoline.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Methoxyisatin
Reduction: 4-Methoxyindoline
Substitution: Various substituted indoline derivatives.
相似化合物的比较
- 6-Methoxyindoline-2,3-dione
- 4-Methoxyisatin
- 6-Methoxyisatin
Comparison: 4-Methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 6-Methoxyindoline-2,3-dione, it has different reactivity and biological activity profiles . The presence of the methoxy group at the 4-position rather than the 6-position significantly alters its interaction with molecular targets and its overall stability .
属性
IUPAC Name |
4-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)8(11)9(12)10-5/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTERBHLYBWXCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464025 | |
| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108937-87-7 | |
| Record name | 4-METHOXYINDOLINE-2,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
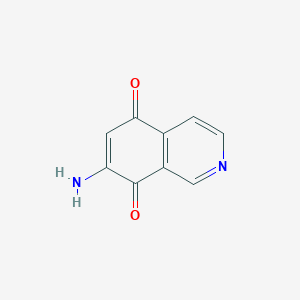
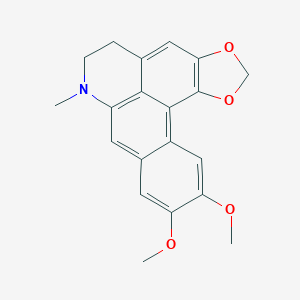
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
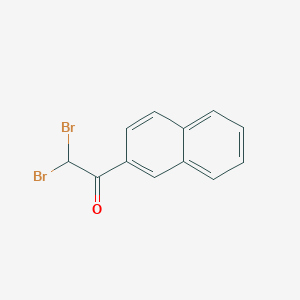
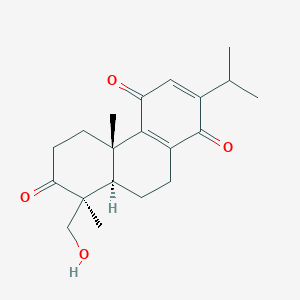
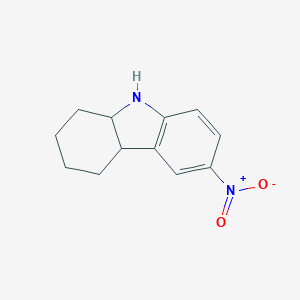
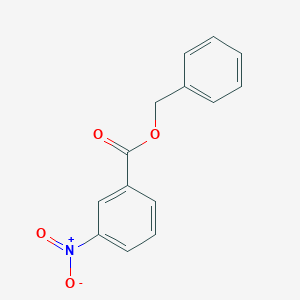
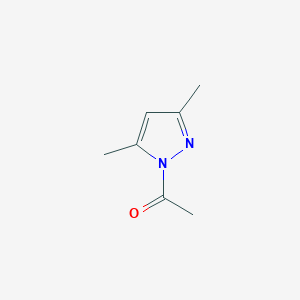
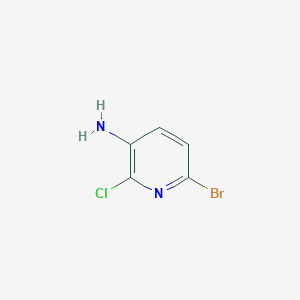

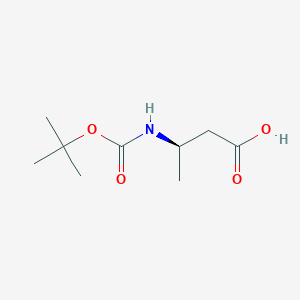
![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
